

# Cefoxazole synthesis and chemical properties for researchers

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## Compound of Interest

Compound Name: Cefoxazole

Cat. No.: B1200260

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## Cefoxazole: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of **Cefoxazole**. Due to the limited availability of specific experimental data for **Cefoxazole** in publicly accessible literature, this document leverages established principles of cephalosporin chemistry and draws comparisons with the well-characterized, structurally related antibiotic, Cefazolin.

## Chemical Identity and Properties

**Cefoxazole** is a semi-synthetic, first-generation cephalosporin.<sup>[1]</sup> Its chemical structure is characterized by a  $\beta$ -lactam ring fused to a dihydrothiazine ring, with a 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamido side chain at the 7-position.

Table 1: Chemical Identifiers for **Cefoxazole**

Identifier	Value
IUPAC Name	(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
CAS Number	36920-48-6[1]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> ClN <sub>3</sub> O <sub>7</sub> S[1]
Molecular Weight	491.9 g/mol [1]
InChIKey	OCLRGULJISNUQS-OXQOHEQNSA-N[1]

Table 2: Computed Physicochemical Properties of **Cefoxazole** and Experimental Properties of Cefazolin

Property	Cefoxazole (Computed)	Cefazolin (Experimental)
XLogP3	1.3[1]	-0.58[2]
pKa (strongest acidic)	Data not available	~3.6 (carboxylic acid)[2]
Solubility	Data not available	Freely soluble in water (as sodium salt)[3]
Stability	Data not available	Stable in aqueous solution at pH 4.5-6.0[2][3]

Note: The data for **Cefoxazole** is computationally derived from PubChem and should be considered predictive. Experimental data for the related compound Cefazolin is provided for comparative purposes.

## Proposed Synthesis of Cefoxazole

While a specific, detailed experimental protocol for the synthesis of **Cefoxazole** is not readily available in the literature, a plausible synthetic route can be proposed based on established cephalosporin chemistry. The synthesis would likely involve the acylation of 7-

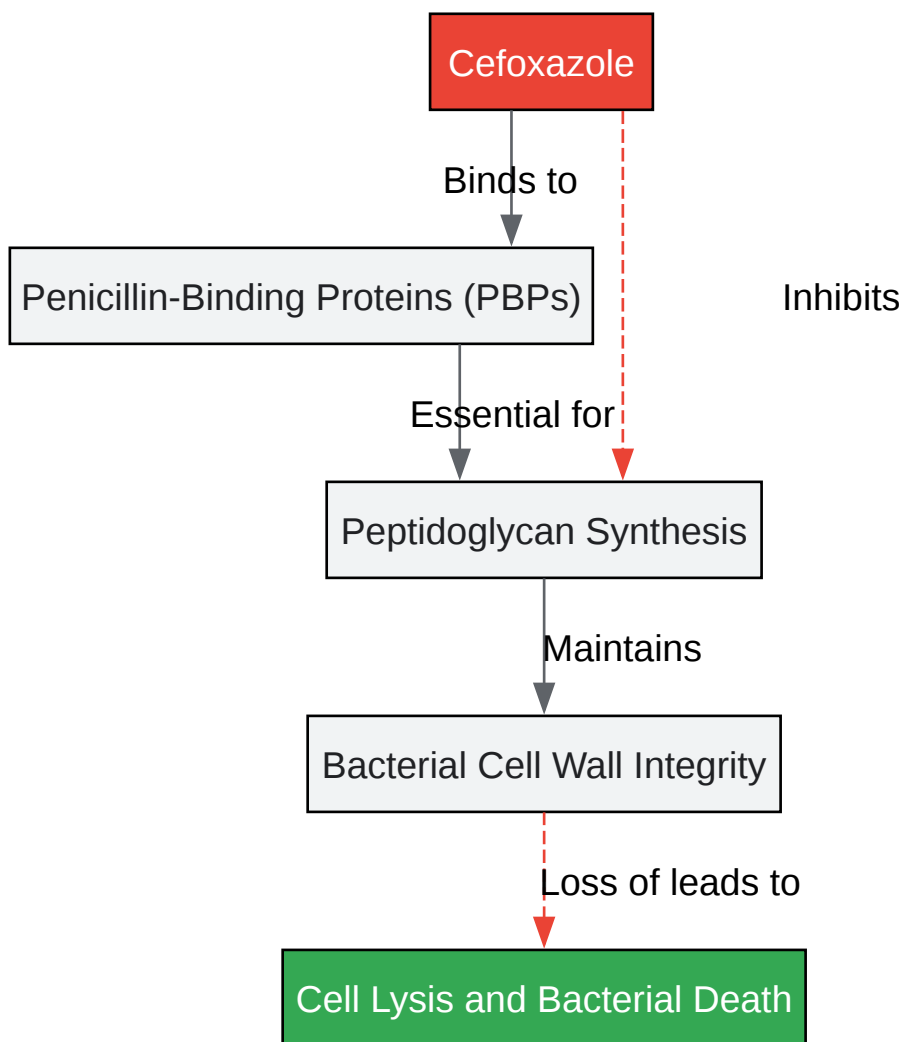
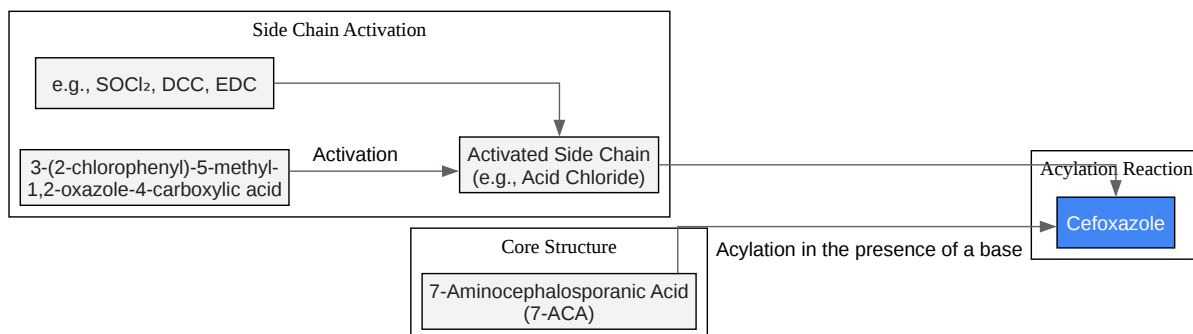
aminocephalosporanic acid (7-ACA) with an activated derivative of the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid side chain.

## Key Starting Materials

- 7-Aminocephalosporanic acid (7-ACA): The core bicyclic nucleus of most cephalosporins.
- 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The characteristic side chain of **Cefoxazole**.

## Proposed Experimental Protocol

- Activation of the Side Chain Acid: The carboxylic acid of the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid side chain would first be activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride, a mixed anhydride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Acylation of 7-ACA: The activated side chain is then reacted with 7-ACA in a suitable solvent (e.g., dichloromethane, acetonitrile, or a biphasic system) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated acid. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and degradation of the  $\beta$ -lactam ring.
- Work-up and Purification: Following the reaction, the crude **Cefoxazole** is isolated through a series of extraction and washing steps. Purification is typically achieved by crystallization from a suitable solvent system.



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## References

- 1. Cefoxazole | C<sub>21</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>7</sub>S | CID 65798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefazolin | C<sub>14</sub>H<sub>14</sub>N<sub>8</sub>O<sub>4</sub>S<sub>3</sub> | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
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